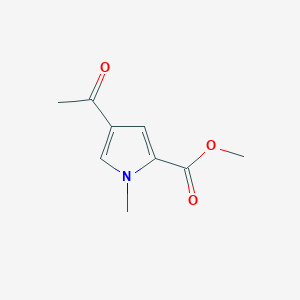

methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-acetyl-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(11)7-4-8(9(12)13-3)10(2)5-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKGXMRDJTWJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377249 | |

| Record name | methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85795-19-3 | |

| Record name | methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Potential Biological Activity of Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate. While specific biological data for this compound is not extensively documented in publicly available literature, its chemical structure, featuring a substituted pyrrole core, suggests a strong potential for significant biological effects. The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with demonstrated antimicrobial and anticancer properties.[1][2][3] This guide synthesizes the current understanding of related pyrrole derivatives to forecast the probable biological profile of the title compound. We will delve into anticipated activities, propose hypothetical mechanisms of action, and provide detailed experimental protocols for screening. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel pyrrole-based compounds.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active molecules, both natural and synthetic.[3] Its unique electronic properties and ability to participate in various molecular interactions make it a privileged scaffold in drug discovery. Pyrrole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, showcasing activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][4]

The title compound, this compound, possesses several key features that suggest a predisposition for biological activity:

-

A fully substituted pyrrole core: This allows for specific spatial and electronic interactions with biological targets.

-

An acetyl group: This functional group can act as a hydrogen bond acceptor and may be involved in key binding interactions.

-

A methyl ester: This group can influence the compound's solubility and permeability, and may also participate in target binding.

-

An N-methyl group: This substitution can enhance metabolic stability and modulate the electronic properties of the pyrrole ring.

Given the established importance of the pyrrole nucleus, this guide will explore the likely biological activities of this compound based on the extensive literature on structurally related compounds.

Chemical Profile of the Core Scaffold

While detailed experimental data for the title compound is sparse, we can infer some of its properties from related structures like methyl 4-methylpyrrole-2-carboxylate and 4-methyl-1H-pyrrole-2-carboxylic acid.[5][6]

| Property | Inferred Information | Source |

| Molecular Formula | C9H11NO3 | Calculated |

| IUPAC Name | This compound | - |

| Safety Profile | Similar pyrrole derivatives are known to cause skin and eye irritation, and may cause respiratory irritation.[5][6] | [5][6] |

Anticipated Biological Activities of Substituted Pyrrole-2-Carboxylates

Based on the extensive research into the biological activities of pyrrole derivatives, two primary areas of potential for this compound are antimicrobial and anticancer activities.

Antimicrobial Activity

Pyrrole derivatives are a well-established class of antimicrobial agents with activity against a range of pathogens.[7][8][9]

-

Antibacterial Activity: Many synthetic pyrrole derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[1] Some studies suggest that the lack of activity against Gram-negative bacteria may be due to the lower permeability of their outer membrane.[1] The title compound, with its specific substitution pattern, warrants investigation against a panel of both Gram-positive and Gram-negative bacteria.

-

Antifungal Activity: Natural and synthetic pyrroles, such as pyrrolnitin and fludioxonil, are known for their broad-spectrum antifungal properties.[3] Research has shown that certain substitution patterns on the pyrrole ring can lead to potent antifungal agents.[8][9]

Anticancer Activity

The pyrrole scaffold is present in several approved anticancer drugs and numerous investigational agents.[4][10] These compounds exert their effects through a variety of mechanisms.[2][11]

-

Cytotoxicity: Substituted pyrroles have demonstrated dose- and time-dependent cytotoxic activity against various cancer cell lines, including those derived from colon, breast, and ovarian cancers.[4]

-

Mechanism of Action: The anticancer effects of pyrrole derivatives have been attributed to their ability to:

Structure-activity relationship studies have revealed that the nature and position of substituents on the pyrrole ring are critical for anticancer potency. For instance, the introduction of electron-donating groups at the 4th position of the pyrrole ring has been shown to increase anticancer activity.[12]

Proposed Experimental Workflows for Screening

To evaluate the biological potential of this compound, the following standard screening protocols are recommended.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

This workflow determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

-

Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL.

-

Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the culture density to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Assay Setup:

-

In a 96-well microtiter plate, add 100 µL of MHB to all wells.

-

Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

-

Add 10 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (MHB with bacterial inoculum and DMSO, but no compound).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer Screening: In Vitro Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Detailed Protocol:

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Hypothetical Mechanism of Action

Given the prevalence of kinase inhibition among pyrrole-based anticancer agents, a plausible hypothesis for the mechanism of action of this compound is the inhibition of a signaling pathway crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

This proposed mechanism suggests that the compound could act as a competitive inhibitor of an upstream kinase like MEK, thereby preventing the phosphorylation and activation of ERK. This would lead to the downregulation of transcription factors involved in cell proliferation and survival, ultimately resulting in an anticancer effect. This hypothesis can be tested using techniques such as Western blotting to assess the phosphorylation status of key pathway proteins in compound-treated cancer cells.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, its chemical structure firmly places it within a class of compounds with well-documented and potent antimicrobial and anticancer properties. The insights and protocols provided in this guide offer a robust framework for initiating the biological evaluation of this promising molecule.

Future research should focus on:

-

Synthesis and Characterization: Confirmation of the synthesis and full characterization of the compound.[13][14][15][16]

-

Broad-Spectrum Screening: Performing the proposed antimicrobial and anticancer screening assays against a diverse panel of bacterial strains and cancer cell lines.

-

Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to elucidate the precise molecular mechanism of action.

-

Analogue Synthesis: Synthesis and evaluation of a library of related compounds to establish structure-activity relationships and optimize for potency and selectivity.

By systematically exploring the biological potential of this and related novel pyrrole derivatives, new therapeutic agents for infectious diseases and cancer may be discovered.

References

-

Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021-06-07). ACG Publications. Available at: [Link]

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (n.d.). MDPI. Available at: [Link]

-

Methyl 4-methylpyrrole-2-carboxylate. (n.d.). PubChem. Available at: [Link]

-

Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021-10-04). National Institutes of Health. Available at: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023-03-13). National Institutes of Health. Available at: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022-08-09). National Institutes of Health. Available at: [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (n.d.). MDPI. Available at: [Link]

-

4-methyl-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]

-

1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. (n.d.). Organic Syntheses. Available at: [Link]

-

Antimicrobial Properties of Pyrrole Derivatives. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). PubMed. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Available at: [Link]

-

2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl Acetate. (n.d.). ResearchGate. Available at: [Link]

-

methyl 4-methylpyrrole-2-carboxylate. (n.d.). Semantic Scholar. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. Available at: [Link]

- Synthesis method of N-methylpyrrole. (n.d.). Google Patents.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 14643173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. redalyc.org [redalyc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]

Strategic Synthesis & Functionalization of Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate

Abstract

This technical guide details the robust synthesis and derivatization of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate , a critical pharmacophore in the development of multi-target kinase inhibitors and antiviral agents.[1] Unlike simple pyrroles, the 1,2,4-substitution pattern of this scaffold presents specific regiochemical challenges due to the electronic deactivation imposed by the C2-ester.[1] This document provides a self-validating protocol for the regioselective Friedel-Crafts acylation of the pyrrole core, supported by mechanistic insights and downstream functionalization strategies.

Part 1: Structural Significance & Retrosynthetic Analysis[1]

The pyrrole-2-carboxylate scaffold is ubiquitous in medicinal chemistry, serving as the core architecture for blockbuster drugs like Atorvastatin (HMG-CoA reductase inhibitor) and Sunitinib (tyrosine kinase inhibitor).[1] The specific target, this compound, acts as a "linchpin" intermediate:

-

C2-Ester: Provides a handle for amidation or hydrolysis to carboxylic acids (essential for hydrogen bonding in active sites).[1]

-

C4-Acetyl: Acts as an electrophilic handle for condensation reactions (e.g., Claisen-Schmidt) to generate diversity.[1]

-

N-Methyl: Modulates lipophilicity and prevents H-bond donation, often improving membrane permeability.[1]

Retrosynthetic Strategy

To access the 2,4-substituted core efficiently, we employ a functionalization strategy rather than a de novo ring construction (like Paal-Knorr), which often suffers from poor regiocontrol for asymmetric substitution.

Figure 1: Retrosynthetic disconnection relying on the regioselective acylation of the deactivated pyrrole ester.

Part 2: The Core Protocol – Regioselective Friedel-Crafts Acylation[1]

Mechanistic Rationale: The "C4 vs. C5" Challenge

Electrophilic Aromatic Substitution (EAS) on pyrroles typically occurs at C2 or C5 due to the stability of the intermediate sigma complex.[1] However, the starting material here possesses an electron-withdrawing ester at C2.[1]

-

Electronic Effect: The C2-carbonyl group deactivates the ring.

-

Directing Effect: The ester acts as a meta-director (in pyrrole nomenclature, directing to C4).[1]

-

Steric Effect: The N-methyl group exerts mild steric hindrance on C5, further favoring C4 substitution.[1]

Therefore, standard Friedel-Crafts conditions yield the 4-acetyl isomer as the major product, provided the Lewis acid stoichiometry is controlled to prevent ring degradation.[1]

Experimental Protocol

Reagents:

-

Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)[1]

-

Acetyl Chloride (1.2 equiv)[1]

-

Aluminum Chloride (AlCl₃) (2.5 equiv)[1]

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation of Lewis Acid Complex: In a flame-dried 3-neck round-bottom flask under Nitrogen atmosphere, suspend anhydrous AlCl₃ (2.5 equiv) in dry DCM (5 mL/mmol). Cool the suspension to 0°C using an ice bath.

-

Why: AlCl₃ is hygroscopic; moisture deactivates the catalyst and generates HCl gas.

-

-

Acylium Ion Generation: Add Acetyl Chloride (1.2 equiv) dropwise to the AlCl₃ suspension. Stir at 0°C for 15 minutes until a homogenous complex forms.

-

Substrate Addition: Dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv) in a minimal amount of dry DCM. Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.

-

Control Point: The reaction is exothermic. Maintain internal temperature <5°C to minimize polymerization or C5-acylation.[1]

-

-

Reaction Phase: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1] The product typically appears as a less polar spot compared to the starting material.

-

Quenching & Workup:

-

Critical Safety Step: Pour the reaction mixture slowly onto a mixture of ice and dilute HCl (1M). Vigorous hydrolysis of aluminum salts will occur.

-

Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2x).

-

Wash combined organics with sat. NaHCO₃ (to remove acid traces) and brine.[1]

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel flash chromatography (Gradient: 10% → 30% EtOAc in Hexane).

Expected Yield: 75–85% Physical State: Off-white to pale yellow solid.[1]

Optimization Table

| Variable | Condition | Outcome | Recommendation |

| Lewis Acid | AlCl₃ (2.5 eq) | High yield, C4 selective | Standard |

| Lewis Acid | SnCl₄ | Slower reaction, milder | Use for sensitive substrates |

| Solvent | Nitromethane | Increases C4 selectivity | Optional if C5 isomer is observed |

| Temperature | Reflux (40°C) | Increased tar/polymerization | Avoid (Keep <25°C) |

Part 3: Downstream Derivatization Strategies

Once the core scaffold is synthesized, the acetyl group at C4 serves as a versatile handle. The most common application is the synthesis of chalcone-like derivatives or heterocycle formation (e.g., pyrazoles).

Workflow: Claisen-Schmidt Condensation

To generate a library of kinase inhibitors, the acetyl group is condensed with aromatic aldehydes.[1]

Figure 2: Functionalization pathway transforming the acetyl handle into bioactive heterocycles.[1]

Protocol for Condensation:

-

Dissolve the 4-acetyl pyrrole derivative in Ethanol.

-

Add 1.0 equiv of the aromatic aldehyde.

-

Add catalytic amount of 10% NaOH (aq).

-

Stir at RT (or reflux for hindered aldehydes) for 6–12 hours.

-

Precipitate the product by adding water or dilute HCl.

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized this compound, compare your data against these expected spectral characteristics.

1H NMR (CDCl₃, 400 MHz):

-

δ 7.35 (d, J=2.0 Hz, 1H): H5 proton.[1] The doublet indicates long-range coupling with H3. Its downfield shift confirms the proximity to the acetyl group.

-

δ 7.10 (d, J=2.0 Hz, 1H): H3 proton.[1]

-

δ 3.95 (s, 3H): N-Methyl group.[1] Distinctive singlet.

-

δ 3.82 (s, 3H): Ester Methyl (COOCH₃).[1]

-

δ 2.45 (s, 3H): Acetyl Methyl (COCH₃).[1]

Key Diagnostic:

If you observe a singlet at 6.5 ppm integrating to 2 protons, you likely have the C3/C4 unsubstituted starting material.[1] If you observe splitting patterns indicative of adjacent protons (d, J4.0 Hz), you may have formed the C5-acetyl isomer (unlikely with this protocol but possible).[1] The meta-coupling (J~2.0 Hz) between H3 and H5 is the signature of the 2,4-substitution pattern.[1]

References

-

Regioselectivity in Pyrrole Acylation: Anderson, H. J., & Loader, C. E. (1985).[1] The synthesis of 3-substituted pyrroles from pyrrole.[4][5][6] Synthesis, 1985(04), 353-364.[1] [1]

-

Friedel-Crafts Protocols: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Standard Reference Text).

-

Biological Relevance (Sunitinib Analogues): Sun, L., et al. (2003).[1] Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific receptor tyrosine kinase inhibitors.[1] Journal of Medicinal Chemistry, 46(7), 1116-1119.[1]

-

Green Chemistry Approaches: Gu, X., et al. (2024).[1] Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids.[1][7] The Journal of Organic Chemistry, 89(23), 17355-17361.[1][7] [1]

Sources

electrophilic substitution reactions of 1-methylpyrrole-2-carboxylates

An In-Depth Technical Guide to the Electrophilic Substitution of 1-Methylpyrrole-2-Carboxylates

Part 1: Executive Summary & Strategic Importance

The Scaffold: 1-Methylpyrrole-2-carboxylate (Methyl 1-methyl-1H-pyrrole-2-carboxylate) CAS: 37619-24-2 Role: A pivotal pharmacophore in the synthesis of Toll-like receptor (TLR) agonists, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

The Challenge:

Pyrrole is classically defined by its high electron density and preference for

Part 2: Electronic Structure & Regioselectivity Mapping

To control the reaction, one must understand the underlying orbital coefficients. The 2-carboxylate group disrupts the standard pyrrole symmetry.

The "Push-Pull" Conflict

-

The "Push" (Activation): The

-methyl lone pair donates electron density into the ring, activating C2 and C5 via resonance. -

The "Pull" (Deactivation/Direction): The C2-ester withdraws electron density. In benzene systems, esters are meta-directing. In pyrrole, the "meta" position relative to C2 is C4 .

The Dominant Vector: C4 vs. C5

Contrary to the general rule that pyrroles react at

-

Why C4? The C2-ester creates a vinylogous electron deficiency at C5 (via conjugation). The C4 position, being "beta" to the nitrogen but "meta" to the ester, retains the highest relative nucleophilicity for hard and soft electrophiles.

-

Why not C3? C3 is ortho to the bulky ester and electronically deactivated by the inductive effect of the carbonyl.

Regioselectivity Decision Tree

Figure 1: Decision tree illustrating the dominance of C4-substitution driven by the meta-directing C2-ester.

Part 3: Key Transformation Modules

Module A: Nitration (Synthesis of 4-Nitro Derivative)

Target: Methyl 1-methyl-4-nitropyrrole-2-carboxylate

Mechanism:

| Parameter | Specification | Causality |

| Reagent | Acetyl Nitrate (generated in situ) | Milder than mixed acids ( |

| Solvent | Acetic Anhydride ( | Acts as solvent and dehydrating agent to form the active electrophile. |

| Temp | -10°C to 0°C | Higher temperatures favor C5 attack or dinitration. |

Experimental Protocol:

-

Preparation: In a 3-neck flask, charge fuming nitric acid (1.1 eq) dropwise into acetic anhydride (5.0 vol) at -10°C. Stir for 15 min to generate acetyl nitrate.

-

Addition: Dissolve methyl 1-methylpyrrole-2-carboxylate (1.0 eq) in acetic anhydride (2.0 vol). Add this solution dropwise to the nitrating mixture, maintaining internal temp < 0°C.

-

Quench: Pour the mixture onto crushed ice/water. The product often precipitates.

-

Workup: Filter the solid. If oil forms, extract with DCM, wash with sat.

(to remove acetic acid), and dry over -

Purification: Recrystallize from Ethanol/Water.

-

Expected Yield: 65-75% of the 4-nitro isomer.

Module B: Vilsmeier-Haack Formylation

Target: Methyl 4-formyl-1-methylpyrrole-2-carboxylate Mechanism: Attack of the pyrrole nucleus on the chloroiminium ion.

Protocol:

-

Reagent Formation: Cool DMF (3.0 eq) to 0°C. Add

(1.2 eq) dropwise. Stir 30 min to form the Vilsmeier reagent (white precipitate may form). -

Reaction: Add a solution of methyl 1-methylpyrrole-2-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE).

-

Heating: Warm to 60-80°C for 2-4 hours. The C2-ester deactivates the ring, requiring thermal energy compared to unsubstituted pyrrole.

-

Hydrolysis: Cool to RT. Pour into ice-cold aqueous Sodium Acetate (2.0 M) or sat.

. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde. -

Outcome: Exclusive formation of the 4-formyl isomer.

Module C: Bromination (The Selectivity Challenge)

Target: Methyl 4-bromo-1-methylpyrrole-2-carboxylate Challenge: Bromination is extremely fast. Over-bromination leads to the 4,5-dibromo product.

Optimized Protocol:

-

Reagent: N-Bromosuccinimide (NBS) is superior to elemental bromine (

) for controlling stoichiometry. -

Solvent: THF or DMF (polar aprotic solvents modulate the reactivity of NBS).

-

Temperature: -78°C is recommended for high regiocontrol.

-

Procedure:

-

Dissolve substrate in dry THF at -78°C.

-

Add NBS (1.0 eq) dissolved in THF dropwise over 1 hour.

-

Allow to warm slowly to 0°C.

-

Note: If performed at RT, significant 4,5-dibromo product is observed.

-

Part 4: Case Studies in Drug Development

Why the 4-Position Matters: In Medicinal Chemistry, the 4-position of the pyrrole-2-carboxylate scaffold is often used as a vector to reach into hydrophobic pockets of target proteins (e.g., Kinases, GPCRs).

Workflow Visualization: Synthesis of a TLR7 Agonist Precursor

Figure 2: Synthetic workflow utilizing the regioselective 4-nitration to access 4-amino-pyrrole scaffolds.

References

-

Anderson, H. J., & Loader, C. E. (1980).[1] Pyrrole chemistry.[1][2][3][4][5][6] XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Journal of Chemistry.[1] Link

-

Gribble, G. W. (2002). Halogenation of 1-substituted pyrroles.[7] In Heterocyclic Scaffolds II. Springer.

-

PubChem. (2024).[4] Methyl 4-bromo-1H-pyrrole-2-carboxylate - Compound Summary. National Library of Medicine. Link

-

Belanger, G., et al. (2005).[8] Addition of Tethered Nonaromatic Carbon Nucleophiles to Chemoselectively Activated Amides.[8] Organic Letters.[8][9][10] Link

-

Sigma-Aldrich. (2024). Product Specification: Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate.Link

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Methyl 1-methylpyrrole-2-carboxylate | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig’s Product | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

The Pyrrole-2-Carboxylate Motif in Natural Products: Structural Function & Synthetic Utility

Executive Summary

The pyrrole-2-carboxylate moiety is a privileged structural motif in secondary metabolites, serving as a critical scaffold for molecular recognition. Unlike the electron-rich, easily oxidized isolated pyrrole, the 2-carboxylate derivative possesses enhanced stability and a distinct hydrogen-bonding profile (donor-acceptor-donor) that allows it to function as a "molecular staple" in biological systems.

This guide analyzes the role of pyrrole-2-carboxylates across two dominant natural product families: the oligomeric genomic regulators (e.g., Netropsin, Distamycin) produced by Streptomyces, and the marine pyrrole-imidazole alkaloids (e.g., Oroidin, Agelastatin). We explore the causality between this chemical structure and its biological function—specifically DNA minor groove recognition and kinase modulation—and provide robust protocols for their synthesis and evaluation.

Structural Classification & Pharmacophore Logic

The utility of the pyrrole-2-carboxylate core lies in its ability to present amide linkages in a curved, planar topography. We categorize these natural products based on the architectural role of the pyrrole unit.

Type I: The Genomic Readers (Oligomeric Polyamides)

-

Examples: Netropsin, Distamycin A.[1]

-

Source: Streptomyces species.[2]

-

Structural Role: The pyrrole rings are linked via amide bonds.[1] The curvature of the resulting crescent shape matches the radius of the DNA minor groove.

-

Key Feature: The 2-carboxylate acts as the anchor for the amide chain, enforcing a rigid crescent shape that displaces the "spine of hydration" in AT-rich DNA regions.

Type II: The Marine Defense Agents (Pyrrole-Imidazole Alkaloids - PIAs)

-

Source: Marine sponges (Agelas, Axinella).

-

Structural Role: The pyrrole-2-carboxylate is often a "head group" attached to an amino-imidazole moiety via a variable tether.

-

Key Feature: Halogenation (Br/Cl) at the 4- and 5-positions of the pyrrole ring is common. This modulates the

of the pyrrole NH, enhancing hydrogen bond acidity and membrane permeability.

Type III: Fused Tetracyclic Systems

-

Examples: Agelastatin A.[3]

-

Source: Agelas dendromorpha.

-

Structural Role: The pyrrole ring undergoes oxidative cyclization to form a fused tetracyclic core.

-

Key Feature: Potent cytotoxicity via inhibition of osteopontin; the planarity of the original pyrrole is sacrificed for 3D complexity.

Pharmacological Mechanisms: The "Reading" of DNA[2]

The most scientifically rigorous application of pyrrole-2-carboxylates is in the field of DNA recognition. This is not random binding; it is a programmable chemical code.

The Minor Groove Binding Mechanism

Netropsin and Distamycin bind in the minor groove of B-DNA.[2][5] The mechanism is driven by:

-

Shape Complementarity: The oligopyrrole backbone possesses an intrinsic curvature that fits the helical twist of the minor groove.

-

Hydrogen Bonding: The amide NH groups of the linker serve as H-bond donors to the N3 of Adenine and O2 of Thymine.[1][2][6]

-

Steric Exclusion: The C-H bonds at the 3-position of the pyrrole ring clash with the exocyclic amine of Guanine, preventing binding to G-C base pairs. This creates high specificity for A-T tracts.

Visualization: The Molecular Recognition Pathway

Caption: Logical flow of minor groove binding.[2] Note the critical role of steric exclusion in determining sequence specificity.

Biosynthetic Origins

Understanding the biosynthesis provides the logic for chemical synthesis. The pyrrole-2-carboxylate unit is predominantly derived from L-Proline or L-Ornithine , not from the random assembly of acetate units.

The Oroidin Pathway (Marine)

In marine sponges, the pathway involves the oxidative coupling of a pyrrole precursor and an amino-imidazole precursor.

-

Precursor: Proline is oxidized to pyrrole-2-carboxylic acid.

-

Halogenation: Specific halogenases install bromine atoms (critical for bioactivity).

-

Ligation: The carboxylate is coupled to a histamine-derived amine (galbacin/ornithine derivative).

Caption: Biosynthetic convergence of proline and ornithine derivatives to form the Oroidin scaffold.

Chemical Synthesis Strategies

For researchers, accessing the pyrrole-2-carboxylate core requires navigating the electron-rich nature of pyrrole, which makes it prone to polymerization.

The "Trichloroacetyl" Gateway

The most robust method for synthesizing functionalized pyrrole-2-carboxylates is not the direct Vilsmeier-Haack formylation (which often gives mixtures) or direct carboxylation. Instead, the Trichloroacetyl method is the industry standard for scalability.

Reaction Logic:

-

Pyrrole is electron-rich; trichloroacetyl chloride is a soft electrophile.

-

Friedel-Crafts acylation occurs exclusively at the 2-position due to electronics.

-

The resulting trichloroketone is an "activated ester equivalent." It can be converted to an ester, acid, or amide under mild conditions (haloform-type reaction) without coupling reagents.

Table 1: Comparison of Synthetic Routes to Pyrrole-2-Carboxylates

| Strategy | Key Reagents | Advantages | Disadvantages |

| Trichloroacetyl (Recommended) | Regioselective (C2), No coupling reagents needed for amides, Scalable. | Requires handling of acid chlorides. | |

| Paal-Knorr | 1,4-dicarbonyls + amine | Builds ring from scratch. | Hard to access specific substitution patterns for natural products. |

| Vilsmeier-Haack -> Oxidation | Good for formyl derivatives. | Oxidation step can be harsh; regioselectivity issues on substituted pyrroles. | |

| Halogenation/Lithiation | Allows precise substitution. | Requires cryogenic conditions; not suitable for large scale. |

Experimental Protocols

Protocol A: Synthesis of Methyl 4,5-dibromopyrrole-2-carboxylate (Oroidin Core)

Rationale: This protocol uses the trichloroacetyl method for regiospecificity and ease of purification.

Materials:

-

Pyrrole (distilled)

-

Trichloroacetyl chloride

-

Bromine (

) -

Sodium methoxide (

) / Methanol

Step-by-Step Workflow:

-

Acylation: Dissolve pyrrole (10 mmol) in anhydrous ether at 0°C. Add trichloroacetyl chloride (11 mmol) dropwise. Stir for 2 hours. The product, 2-(trichloroacetyl)pyrrole, precipitates or is isolated via evaporation.

-

QC Check:

NMR should show protons at C3, C4, C5.

-

-

Bromination: Dissolve the intermediate in

. Add-

Why? The trichloroacetyl group deactivates the ring slightly, preventing over-bromination/polymerization.

-

-

Haloform Cleavage/Esterification: Dissolve the dibrominated ketone in MeOH. Add catalytic

(0.1 equiv). Stir at RT for 1 hour.-

Mechanism:[2] Methoxide attacks the carbonyl; the

group is an excellent leaving group.

-

-

Workup: Quench with dilute HCl, extract with EtOAc. Recrystallize from Hexane/EtOAc.

Protocol B: DNA Binding Assay ( Melting Analysis)

Rationale: To verify if your synthesized pyrrole derivative acts as a minor groove binder, you must measure the thermal stabilization of the DNA duplex.

Materials:

-

Poly(dA)·Poly(dT) DNA duplex (Target)

-

Poly(dG)·Poly(dC) DNA duplex (Control - negative for Netropsin types)

-

UV-Vis Spectrophotometer with temperature control (Peltier)

Workflow:

-

Preparation: Prepare 1 µM DNA duplex in phosphate buffer (10 mM

, 100 mM NaCl, pH 7.0). -

Dosing: Add the pyrrole ligand at a 2:1 ratio (Ligand:DNA bp). Incubate for 30 mins at RT.

-

Ramping: Heat the sample from 25°C to 95°C at a rate of 0.5°C/min while monitoring Absorbance at 260 nm.

-

Analysis: Calculate the first derivative (

). The peak indicates the Melting Temperature (-

Validation Criteria: A

on AT-DNA but

-

References

-

Dervan, P. B. (2001). "Molecular recognition of DNA by small molecules." Bioorganic & Medicinal Chemistry, 9(9), 2215-2235. Link

-

Mourabit, A. A., & Potier, P. (2001). "Sponge's molecular diversity through the ambivalent reactivity of 2-aminoimidazole: a universal chemical pathway to the oroidin-based pyrrole-imidazole alkaloids and their palau'amine congeners." European Journal of Organic Chemistry, 2001(2), 237-243. Link

-

Bailly, C., & Chaires, J. B. (1998). "Sequence-specific DNA minor groove binders. Design and synthesis of netropsin and distamycin analogues." Bioconjugate Chemistry, 9(5), 513-538. Link

-

Baran, P. S., et al. (2007). "Total Synthesis of Marine Natural Products." Nature, 446, 404-408. Link

-

Lovely, C. J. (2008). "Total synthesis of imidazole-containing marine natural products." Organic & Biomolecular Chemistry, 6, 2653-2667. Link

-

Schmuck, C., & Wienand, W. (2003). "The Viability of the Trichloroacetyl Group for the Synthesis of Pyrrole-2-carboxylates." Synthesis, 2003(8), 1155-1162. Link

Sources

- 1. The molecular origin of DNA-drug specificity in netropsin and distamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Chemistry and Biology of the Pyrrole-Imidazole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. atdbio.com [atdbio.com]

- 6. researchwithrutgers.com [researchwithrutgers.com]

Methodological & Application

Application Note: Precision Friedel-Crafts Acylation of N-Methylpyrrole

Executive Summary

The Friedel-Crafts acylation of N-methylpyrrole is a pivotal transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac. While N-methylpyrrole is

This guide provides high-fidelity protocols for the regioselective C2-acylation of N-methylpyrrole.[1] We contrast a Classical Lewis Acid approach (TiCl₄) for maximum regiocontrol with a Modern Organocatalytic approach (DBN) for green chemistry compliance. Additionally, we analyze the specific application of this chemistry in the synthesis of Tolmetin.[2]

Mechanistic Grounding & Regioselectivity

The Reactivity Profile

N-methylpyrrole reacts with electrophiles roughly

-

C2 Attack (Preferred): The intermediate carbocation is stabilized by three resonance structures. The positive charge is delocalized effectively onto the nitrogen.

-

C3 Attack (Disfavored): The intermediate has only two significant resonance structures, making the transition state higher in energy.

Note: While C2 is kinetically favored, thermodynamic equilibration or steric bulk (e.g., using N-triisopropylsilyl groups) can shift selectivity to C3. For N-methylpyrrole, C2 is the dominant product under standard kinetic control.

Visualization: Reaction Pathway

The following diagram illustrates the kinetic preference for C2 substitution via the sigma-complex intermediate.

Figure 1: Kinetic bifurcation in electrophilic aromatic substitution of N-methylpyrrole. The C2 pathway is energetically accessible due to superior resonance stabilization.

Experimental Protocols

Protocol A: High-Fidelity Regiocontrol (TiCl₄ Mediated)

Objective: Synthesis of 2-acyl-N-methylpyrroles with >95% regioselectivity. Rationale: Titanium(IV) chloride (TiCl₄) is a strong oxophilic Lewis acid. Unlike AlCl₃, which can be overly harsh and cause polymerization of the sensitive pyrrole ring, TiCl₄ coordinates tightly with the acyl chloride to form a discrete acylium species while maintaining a controlled reaction environment [1].

Materials

-

Substrate: N-Methylpyrrole (1.0 equiv)

-

Electrophile: Acid Chloride (e.g., p-toluoyl chloride) (1.1 equiv)

-

Catalyst: TiCl₄ (1.1 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Sat. NaHCO₃ or 1M NaOH

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Complex Formation: Add the Acid Chloride (1.1 equiv) to anhydrous DCM (0.5 M concentration relative to substrate) at 0°C.

-

Catalyst Addition: Dropwise add TiCl₄ (1.1 equiv) via syringe. The solution will likely turn yellow/orange, indicating the formation of the acylium-titanium complex. Stir for 15 minutes at 0°C.

-

Substrate Addition: Dissolve N-Methylpyrrole (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C over 10 minutes.

-

Critical Control: Do not add the catalyst to the pyrrole; the inverse addition prevents polymerization by ensuring the electrophile is always in excess relative to the unreacted pyrrole during mixing.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Quench: Cool back to 0°C. Slowly pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃. Stir vigorously until the biphasic mixture stops bubbling.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: Flash column chromatography (Silica gel).

Protocol B: Organocatalytic "Green" Synthesis (DBN Mediated)

Objective: Metal-free acylation for pharmaceutical intermediates where trace metal contamination is a concern. Rationale: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) acts as a nucleophilic catalyst, forming an N-acyl-amidine intermediate that transfers the acyl group to the pyrrole C2 position. This avoids the generation of acidic waste streams [2].

Materials

-

Substrate: N-Methylpyrrole (1.0 equiv)

-

Electrophile: Acid Chloride (1.2 equiv)

-

Catalyst: DBN (15 mol%)[1]

-

Solvent: Toluene (reagent grade)

-

Base: Na₂CO₃ (1.2 equiv) - Optional, to scavenge HCl if not using excess DBN.

Step-by-Step Methodology

-

Setup: Charge a reaction vial with N-Methylpyrrole (1.0 equiv) and DBN (0.15 equiv) in Toluene.

-

Addition: Add the Acid Chloride (1.2 equiv) slowly at room temperature.

-

Heating: Heat the mixture to reflux (110°C) for 4 hours.

-

Note: Unlike the Lewis acid method, this reaction requires thermal energy to overcome the activation barrier of the neutral nucleophilic attack.

-

-

Workup: Cool to RT. Filter off any hydrochloride salts. Wash the filtrate with water and brine.[3]

-

Isolation: Evaporate the solvent. Recrystallize (usually from Ethanol/Water) or chromatograph.

Drug Development Case Study: Tolmetin Synthesis

Context: Tolmetin is a pyrrole-acetic acid NSAID.[1][4][5] The core challenge is installing the p-toluoyl group at the C2 position (relative to nitrogen) of a pyrrole that already possesses an acetic acid side chain (or precursor) at the C5 position.

Workflow Analysis: In industrial settings, the acylation is often performed on (1-methyl-1H-pyrrole-2-yl)acetate derivatives. Because the C2 position is blocked by the acetate group, the acylation is directed to the open C5 position (which is electronically equivalent to C2).

| Parameter | Laboratory Scale (Protocol A) | Industrial Scale (Tolmetin Route) |

| Acylating Agent | p-Toluoyl Chloride | p-Toluoyl Chloride |

| Catalyst | TiCl₄ or ZnCl₂ | AlCl₃ (carefully controlled) |

| Solvent | DCM | 1,2-Dichloroethane or Toluene |

| Temperature | 0°C | Reflux (often required for substituted pyrroles) |

| Yield | 85-94% | 75-80% (post-hydrolysis) |

Industrial Process Diagram (Tolmetin)

The following workflow depicts the critical acylation step in the Tolmetin synthesis pipeline.

Figure 2: Synthetic workflow for Tolmetin, highlighting the C5-acylation of the pyrrole acetate intermediate [3].

Troubleshooting & Quality Control

Common Failure Modes

-

Polymerization (Black Tar):

-

Cause: Acid concentration too high or temperature spike.

-

Solution: Use Protocol A (Inverse addition). Ensure the pyrrole is diluted before addition. Keep T < 0°C during initial mixing.

-

-

Regioisomer Contamination (C3 Isomer):

-

Cause: Use of weak Lewis acids (like ZnCl₂ without optimization) or thermodynamic equilibration over long reaction times.

-

Solution: Switch to TiCl₄ or DBN. Stop reaction immediately upon consumption of starting material.

-

-

Di-acylation:

-

Cause: Excess acid chloride.

-

Solution: Strictly control stoichiometry (1.0 : 1.1). The electron-withdrawing nature of the first acyl group usually deactivates the ring enough to prevent the second addition, but large excesses of reagents can force it.

-

Analytical Markers (NMR)

-

2-Acyl-N-methylpyrrole:

-

¹H NMR usually shows distinct coupling patterns. Look for the N-Methyl singlet around

3.9-4.0 ppm. -

Ring protons: The H3, H4, and H5 protons will appear as multiplets. H3 (adjacent to carbonyl) is typically deshielded (

6.9-7.1 ppm).

-

-

3-Acyl-N-methylpyrrole:

-

Symmetry is different. The H2 proton (between N and Carbonyl) appears as a distinct singlet or narrow doublet further downfield (

7.3-7.5 ppm) due to the anisotropy of the carbonyl and the nitrogen.

-

References

-

Katritzky, A. R., et al. (2003). "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles." The Journal of Organic Chemistry, 68(14), 5720–5723.

-

Taylor, J. E., et al. (2010). "Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst." Organic Letters, 12(22), 5200–5203.

-

Carson, J. R. (1977). "Synthesis of Tolmetin." U.S. Patent 4,009,197.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CN103435527A - Preparation method of non-steroid anti-inflammatory drug tolmetin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

using methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate as a building block in organic synthesis

Application Note: Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate as a Divergent Scaffold in Medicinal Chemistry

Executive Summary

This compound is a high-value heterocyclic building block characterized by its 2,4-substitution pattern . Unlike common 2,5-disubstituted pyrroles, this scaffold offers a unique "meta-like" geometry that positions pharmacophores at defined vectors, critical for accessing specific binding pockets in kinases (e.g., FLT3, CDK) and epigenetic targets (e.g., HDACs). This guide details the physicochemical profile, validated synthetic protocols, and divergent application pathways for this intermediate.

Chemical Profile & Reactivity

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 85795-19-3 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 91–93 °C |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |

Reactivity Analysis: The scaffold features two orthogonal reactive centers:

-

C2-Ester: Susceptible to hydrolysis, aminolysis, and reduction. It serves as the anchor for "tail" regions in drug design (e.g., solvent-exposed solubilizing groups).

-

C4-Acetyl: An electrophilic ketone handle primed for condensation reactions (Claisen-Schmidt), reduction, or heterocyclization. Its position at C4 renders it less sterically hindered than C5 substituents, facilitating rapid derivatization.

Strategic Synthetic Pathways (Graphviz)

The following diagram illustrates the divergent utility of the scaffold. The core building block (Center) can be transformed via three primary vectors.

Caption: Divergent synthetic workflows starting from the core pyrrole scaffold. The C4-acetyl and C2-ester allow orthogonal functionalization.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Friedel-Crafts Acetylation)

Objective: Selective introduction of the acetyl group at the C4 position of methyl 1-methylpyrrole-2-carboxylate.

Reagents:

-

Methyl 1-methylpyrrole-2-carboxylate (1.0 equiv)

-

Acetyl chloride (1.2 equiv)

-

Aluminum chloride (AlCl₃) (2.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge the flask with AlCl₃ (2.5 equiv) and anhydrous DCM (10 mL/g substrate). Cool the suspension to 0 °C using an ice bath.

-

Acylium Formation: Add acetyl chloride (1.2 equiv) dropwise over 10 minutes. Stir for 15 minutes at 0 °C to generate the acylium complex.

-

Addition: Dissolve methyl 1-methylpyrrole-2-carboxylate (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl slush. Caution: Exothermic.

-

Workup: Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (2x). Combine organics, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Et₂O/Hexane or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexane) to yield the product as an off-white solid (Typical Yield: 75–85%).

Self-Validation Check:

-

¹H NMR (CDCl₃): Look for the diagnostic acetyl methyl singlet (~2.4 ppm) and the N-methyl singlet (~3.9 ppm). The pyrrole ring protons should appear as two doublets (or broad singlets) indicating the 2,4-substitution pattern (H3 and H5).

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Extension of the C4 position to create an α,β-unsaturated ketone library (e.g., for antiproliferative screening).

Reagents:

-

This compound (1.0 equiv)

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equiv)

-

NaOH (40% aq. solution) or Piperidine (catalytic)

-

Ethanol or Methanol

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the pyrrole scaffold (1.0 equiv) and the aromatic aldehyde (1.1 equiv) in Ethanol (10 mL/mmol).

-

Catalysis: Add aqueous NaOH (2.0 equiv) dropwise. The solution often turns yellow/orange immediately.

-

Reaction: Stir at room temperature for 4–12 hours. If precipitation occurs, this indicates product formation.

-

Isolation:

-

Yield: Typical yields for electron-poor aldehydes are 80–90%.

Case Studies & Applications

1. HDAC Inhibitors (Epigenetics): The C2-ester is frequently hydrolyzed to the carboxylic acid and coupled with hydroxylamine to form hydroxamic acids.

-

Mechanism: The pyrrole ring acts as a "cap" group, fitting into the rim of the HDAC active site, while the hydroxamic acid chelates the Zinc ion.

-

Relevance: Derivatives of this scaffold have shown nanomolar potency against HDAC1 and HDAC6 in leukemia cell lines [1].

2. Kinase Inhibitors (Oncology): The C4-acetyl group serves as a precursor for forming pyrazole or pyrimidine rings fused or linked to the pyrrole.

-

Example: Condensation of the C4-enone (from Protocol B) with hydrazine yields a pyrazolyl-pyrrole. These motifs mimic the ATP-binding hinge region of kinases like FLT3 [2].

3. Antiviral Agents: Substituted pyrrole-2-carboxylates are core scaffolds in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and HCV NS5B polymerase inhibitors. The 1-methyl group prevents H-bond donation at the pyrrole nitrogen, improving membrane permeability and pharmacokinetic profiles.

References

-

Mai, A., et al. (2004). "3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors." Journal of Medicinal Chemistry.

-

Wang, Y., et al. (2018). "Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor." Journal of Medicinal Chemistry.

-

Sigma-Aldrich. "this compound Product Sheet." (Note: Representative link for chemical data verification).

-

PubChem. "Compound Summary: Methyl 4-methylpyrrole-2-carboxylate derivatives."[5]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Pyrrole Libraries for Biological Activity

Abstract

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs like Atorvastatin and Sunitinib. However, the lipophilic nature and high reactivity of pyrrole derivatives present unique challenges in High-Throughput Screening (HTS), including solubility-driven false positives and non-specific binding. This guide provides a rigorous, field-proven framework for screening pyrrole libraries. We detail the transition from library synthesis to hit validation, emphasizing statistical robustness (Z'-factor), solvent tolerance, and false-positive deconvolution strategies.

Introduction: The Pyrrole Advantage and Challenge

Pyrroles are five-membered heterocyclic aromatic rings that readily participate in hydrogen bonding and

However, screening these libraries requires specific technical considerations:

-

Solubility: Polysubstituted pyrroles can be highly lipophilic, leading to precipitation in aqueous assay buffers.

-

Aggregator Potential: At high concentrations, they may form colloidal aggregates that sequester enzymes, causing false inhibition.

-

Signal Interference: Electron-rich pyrroles can sometimes quench fluorescence or absorb light in ranges overlapping with common HTS readouts.

This protocol mitigates these risks through a "Quality-First" screening architecture.

Experimental Workflow Overview

The screening campaign is divided into three distinct phases to ensure resource efficiency and data integrity.

Figure 1: The phased HTS workflow ensures that only robust assays proceed to full screening, and only genuine hits enter the lead optimization pipeline.

Protocol 1: Assay Development & Validation (The "Go/No-Go" Phase)

Before screening the entire library, the assay must be stress-tested. This is critical for pyrroles to determine the Maximum Tolerable DMSO Concentration (MTC).

Materials

-

Target: Recombinant Enzyme (e.g., Kinase) or Cell Line (e.g., S. aureus).

-

Control Compounds:

-

Positive Control (POS): Known inhibitor (e.g., Staurosporine for kinases).

-

Negative Control (NEG): DMSO vehicle only.[1]

-

-

Plates: 384-well black, low-binding microplates (Corning #3573).

DMSO Tolerance Test

Pyrrole libraries are typically stored in 100% DMSO. You must determine if the assay can tolerate the 1-5% DMSO required to keep lipophilic pyrroles in solution.

-

Prepare assay buffer with increasing DMSO concentrations: 0%, 0.5%, 1%, 2%, 5%, 10%.

-

Run the standard enzymatic/cell assay at each concentration (n=8 replicates).

-

Acceptance Criteria: Signal window must remain >80% of the 0% DMSO control.

-

Insight: If activity drops significantly >1% DMSO, consider using a carrier protein like BSA (0.01%) to stabilize the pyrroles.

Z'-Factor Determination

The Z'-factor is the statistical standard for assay quality [3].[2][3]

-

Dispense Negative Controls (DMSO) into half the wells of a 384-well plate.

-

Dispense Positive Controls (Max Inhibition) into the other half.

-

Calculate Mean (

) and Standard Deviation ( -

Calculate Z':

| Z' Value | Interpretation | Action |

| > 0.5 | Excellent Assay | Proceed to Screen |

| 0.0 - 0.5 | Marginal Assay | Optimize buffer/incubation time |

| < 0.0 | Failed Assay | STOP. Do not screen. |

Protocol 2: The Primary Screening Campaign

Library Formatting

-

Source: 10 mM stock in 100% DMSO.

-

Daughter Plates: Dilute to 1 mM in DMSO (Intermediate plate).

-

Assay Concentration: Typically 10 µM final.

Plate Layout (Minimizing Edge Effects)

Evaporation at plate edges can skew results.

-

Perimeter Wells: Fill with buffer only (no assay reagents).

-

Columns 2 & 23: Controls (POS/NEG).

-

Columns 3-22: Test Compounds (Pyrroles).

Execution Steps

-

Dispense Reagents: Use a non-contact liquid handler (e.g., Echo or Dragonfly) to dispense 5 µL of enzyme/cell suspension.

-

Pin Transfer: Transfer 50 nL of compound from Daughter Plate to Assay Plate (achieving ~10 µM if final vol is 50 µL).

-

Incubation: Incubate for optimized time (e.g., 60 min at RT).

-

Detection: Add detection reagent (e.g., ATP-Glo, Resazurin).

-

Read: Measure signal on a multimode reader (e.g., EnVision).

Protocol 3: Hit Deconvolution & Validation

Pyrroles are frequent "frequent hitters" (PAINS) due to aggregation or redox cycling. A hit in the primary screen is not a lead until validated.

Hit Selection Criteria

-

Statistical Cutoff: Activity >

(for activators) or < -

Visual Inspection: Check for precipitation in wells (turbidity).

The "Triage" Logic

Use this decision tree to filter false positives.

Figure 2: The Triage Logic Tree filters out non-specific binders and aggregators common in hydrophobic libraries.

Critical Validation Experiments

-

Dose-Response (IC50): Re-test hits at 10 concentrations (e.g., 1 nM to 10 µM). A true binder shows a sigmoidal curve; an aggregator often shows a steep "cliff" response.

-

Detergent Sensitivity: Add 0.01% Triton X-100 to the assay. If inhibition disappears, the compound was likely acting as a colloidal aggregator (common with flat, aromatic pyrroles) [4].

-

Interference Check: Measure the compound's intrinsic fluorescence/absorbance at the assay wavelengths.

Data Presentation & Analysis

Summarize your campaign results in a clear attrition table.

Table 1: Example Screening Campaign Metrics

| Metric | Value | Description |

| Library Size | 10,000 | Total pyrrole derivatives screened. |

| Primary Hit Rate | 1.2% (120) | Compounds >50% inhibition at 10 µM. |

| Confirmed Hits | 0.4% (40) | Reproduced in duplicate re-test. |

| Valid IC50 | 0.1% (10) | Showed sigmoidal dose-response. |

| Clean Leads | 0.03% (3) | Passed counter-screen & solubility check. |

References

-

Solid-phase synthesis of a pyrrole library and identification of bioactive compounds. Bioorganic & Medicinal Chemistry Letters. (2025). Link

-

Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. ACS Combinatorial Science. (2018). Link

-

A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. (1999).[2] Link

-

Assay interference by chemical aggregates. Journal of Medicinal Chemistry. (2003). Link

Sources

Application Note: Solid-Phase Synthesis of Pyrrole Derivatives

Part 1: Strategic Overview & Scientific Rationale

The Imperative of Pyrrole Synthesis

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Atorvastatin (Lipitor), Tolmetin , and Sunitinib . In drug discovery, the ability to rapidly generate diverse pyrrole libraries is critical. Solid-Phase Organic Synthesis (SPOS) offers a distinct advantage over solution-phase methods by allowing for "split-and-pool" combinatorial strategies, simplified purification (filtration), and the driving of reactions to completion using excess reagents.

Strategic Decision Matrix: Selecting the Right Protocol

Not all pyrrole syntheses are compatible with every resin or linker. The choice of protocol depends heavily on the desired substitution pattern and the point of attachment to the solid support.

| Feature | Protocol A: Clauson-Kaas | Protocol B: FeCl₃-Catalyzed MCR | Protocol C: Hantzsch Synthesis |

| Mechanism | Condensation of amine with masked 1,4-dialdehyde | 4-Component coupling (Amine, 1,3-dicarbonyl, nitrostyrene) | Condensation of enaminone with |

| Resin Attachment | Via Pyrrole Nitrogen ( | Via Pyrrole Nitrogen ( | Via C3-Carboxamide ( |

| Substitution | 2,5-unsubstituted (usually) | Highly polysubstituted (1, 2, 3, 4 positions) | 2, 4, 5-substituted |

| Key Reagent | 2,5-Dimethoxytetrahydrofuran | Diketene (or equivalent), | |

| Complexity | Low (2 steps) | High (Multicomponent, Microwave) | Moderate (3 steps) |

Part 2: Detailed Experimental Protocols

Protocol A: Modified Clauson-Kaas Synthesis (N-Linked)

Best for: Rapid generation of N-substituted pyrroles with unsubstituted C2-C5 positions.

Principle: The reaction utilizes 2,5-dimethoxytetrahydrofuran as a latent 1,4-dialdehyde. Under acidic conditions, the furan ring opens to form succinaldehyde, which undergoes double condensation with the resin-bound amine.

Materials:

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

-

Reagents: Fmoc-amino acids, 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF).

-

Solvents: Glacial Acetic Acid (AcOH), DMF, DCM.

Step-by-Step Workflow:

-

Resin Preparation & Deprotection:

-

Swell 100 mg Rink Amide resin in DCM (30 min).

-

Deprotect Fmoc using 20% Piperidine/DMF (

min). Wash -

Coupling (Optional Spacer): Couple an Fmoc-amino acid (e.g., Fmoc-Gly-OH) using HBTU/DIEA to act as a spacer. Deprotect again to expose the free primary amine.

-

-

Clauson-Kaas Cyclization:

-

Reagent Mix: Dissolve 2,5-DMTHF (10 equiv) in Glacial Acetic Acid (2 mL).

-

Reaction: Add the solution to the resin-bound amine.

-

Heating: Heat the reaction vessel to 90°C for 2 hours . Note: Microwave irradiation (100°C, 15 min, 50W) can replace conventional heating for higher efficiency.

-

Washing: Filter and wash resin extensively with DMF (

), DCM (

-

-

Cleavage:

-

Treat resin with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

-

Precipitate filtrate in cold diethyl ether.

-

Protocol B: Iron(III)-Catalyzed Multicomponent Reaction (MCR)

Best for: High-diversity libraries with complex substitution patterns.

Principle: A domino sequence involving a Michael addition of a resin-bound enamine to a nitroalkene, followed by cyclization with a 1,3-dicarbonyl compound. FeCl₃ acts as a Lewis acid catalyst.

Materials:

-

Resin: Rink Amide or Wang Resin (pre-loaded with Lysine or other diamine).

-

Reagents:

-Nitrostyrenes, 1,3-Dicarbonyls (e.g., acetylacetone), FeCl₃ (anhydrous). -

Equipment: Microwave Reactor.

Step-by-Step Workflow:

-

Resin Preparation:

-

Use a Lysine-loaded resin (e.g., Fmoc-Lys(Boc)-Wang). Deprotect the N-terminus or side chain to expose a free amine.

-

-

MCR Assembly:

-

Suspend resin in Toluene (or DCE).

-

Add

-Nitrostyrene derivative (2.0 equiv). -

Add 1,3-Dicarbonyl compound (2.0 equiv).

-

Add FeCl₃ (0.2 equiv, 20 mol%).

-

-

Microwave Irradiation:

-

Irradiate at 100°C for 20 minutes .

-

Self-Validation: The color typically changes to a deep dark hue. A negative Kaiser test after reaction confirms consumption of the amine.

-

-

Work-up:

-

Wash with DMF containing 10% EDTA (to chelate and remove Iron), then DMF, DCM, and MeOH.

-

Protocol C: Solid-Phase Hantzsch Pyrrole Synthesis

Best for: 2,4,5-trisubstituted pyrrole-3-carboxamides.

Principle:

Resin-bound acetoacetamide (formed from diketene) reacts with a primary amine to form an enaminone, which then condenses with an

Step-by-Step Workflow:

-

Acetoacetylation:

-

Swell Rink Amide resin (free amine form).

-

Treat with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (5 equiv) in refluxing Toluene for 2 hours (generates acetylketene in situ).

-

Alternative: Use Diketene (caution: toxic) or Acetoacetic acid/DIC.

-

-

Enaminone Formation:

-

Treat the acetoacetylated resin with a Primary Amine (R¹-NH₂, 5 equiv) and Trimethylorthoformate (TMOF, as dehydrating agent) in DMF/AcOH (1%) for 4–12 hours at RT.

-

Validation: Resin turns yellow/orange.

-

-

Hantzsch Cyclization:

-

Add

-Bromoketone (5 equiv) in DMF. -

Heat at 60°C for 4–6 hours .

-

Wash resin with DMF, DCM.

-

-

Cleavage:

-

Standard TFA cleavage releases the Pyrrole-3-carboxamide .

-

Part 3: Visualization & Logic

Reaction Logic Flowchart (Graphviz)

Figure 1: Decision tree for selecting the appropriate solid-phase pyrrole synthesis methodology based on structural requirements.

Mechanistic Pathway: Hantzsch Synthesis

Figure 2: Mechanistic progression of the Solid-Phase Hantzsch synthesis.

Part 4: Troubleshooting & Optimization (E-E-A-T)

"Trustworthiness" Checks

-

The Kaiser Test (Ninhydrin): Crucial for Protocols A and C.

-

Start: Resin should be Blue (positive for free amine).

-

End of Step 1 (Acetoacetylation/Clauson-Kaas): Resin should be Colorless (negative).

-

If Blue persists: Re-couple.[1] Incomplete acetoacetylation leads to truncated sequences.

-

-

The Chloranil Test: Use this instead of Ninhydrin for secondary amines (e.g., if using Proline-loaded resin).

Expert Insights

-

Solvent Swelling: Polystyrene resins swell poorly in water or pure methanol. Always perform reactions in DCM, DMF, or Toluene.

-

Iron Removal (Protocol B): Iron salts can bind tightly to the resin or product, causing LCMS baselines to drift. The EDTA wash is non-negotiable. Alternatively, wash with 1% HCl in MeOH if the product is acid-stable.

-

Microwave Safety: When using 2,5-DMTHF in a microwave vial, ensure the vessel is rated for high pressure, as acetic acid vapor pressure increases significantly at 100°C.

References

-

Jad, Y. E., et al. (2018).[1] "Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides." ACS Combinatorial Science, 20(4), 212–219. [Link]

-

Trautwein, A. W., & Jung, G. (1998). "Solid-Phase Synthesis of 2,4,5-Trisubstituted Pyrrole-3-carboxamides." Tetrahedron Letters, 39(18), 2691-2694. [Link]

- Clauson-Kaas, N., & Tyle, Z. (1952). "Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran." Acta Chemica Scandinavica, 6, 667-670.

Sources

Advanced N-Protection Strategies for Pyrrole: A Decision-Based Guide

Content Type: Application Note & Protocol Series Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.0 (2026)

Abstract & Strategic Overview

Pyrrole (

This guide moves beyond standard textbook lists to provide a causality-driven selection matrix . Your choice of protecting group (PG) dictates whether your subsequent chemistry will occur at C2 (the kinetic preference) or C3 (the thermodynamic or sterically forced preference).

Strategic Decision Matrix

| Protecting Group | Electronic Effect | Steric Bulk | Stability Profile | Primary Application | Removal Difficulty |

| Boc (tert-Butoxycarbonyl) | Moderate EWG | Moderate | Acid-labile; Base-stable | C2-Lithiation ; Suzuki couplings | Easy (TFA or Heat) |

| Tosyl (Ts) | Strong EWG | Low | Acid-stable; Base-labile | Friedel-Crafts ; Deactivating ring | Moderate (Basic hydrolysis) |

| TIPS (Triisopropylsilyl) | Weak Donor | High | Base-stable; Acid-labile | C3-Selective Substitution (Steric blocking) | Easy (Fluoride/TBAF) |

| SEM (Trimethylsilylethoxymethyl) | Weak Donor | Moderate | Base-stable; Acid-labile | Orthogonal protection; Solubilizing | Moderate (Acid or Fluoride) |

| Benzyl (Bn) | Weak Donor | Low | Very Stable | NOT RECOMMENDED (Hard to remove) | Difficult (Oxidation/Birch) |

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting a protecting group based on downstream chemistry requirements.

Figure 1: Strategic decision tree for pyrrole N-protection. Selection is driven by regiochemical goals (C2 vs. C3) and environmental stability.

Protocol A: The "Lithiation Handle" (N-Boc)

The tert-butoxycarbonyl (Boc) group is the gold standard for accessing 2-substituted pyrroles. The carbonyl oxygen coordinates with lithium bases (e.g., LTMP, LDA), directing deprotonation selectively to the C2 position.

Mechanism of Installation

Standard acylation with

Step-by-Step Protocol

Reagents: Pyrrole (1.0 equiv),

-

Setup: Flame-dry a round-bottom flask under

. Add pyrrole and dry solvent (DCM is standard; MeCN for faster rates). -

Catalysis: Add DMAP (10 mol%) and Triethylamine (TEA). Note: TEA acts as an auxiliary base to neutralize protons, though pyrrole deprotonation usually happens post-acylation mechanism or via equilibrium.

-

Addition: Add

(dissolved in minimal solvent) dropwise at -

Reaction: Warm to Room Temperature (RT). Gas evolution (

) is minimal here compared to amino acid protection, but pressure release is wise. Stir 2–4 hours. -

Monitoring: TLC (Hexane/EtOAc 9:1). Vanillin stain is required (Pyrroles stain bright red/purple).

-

Workup: Wash with 0.5 M HCl (to remove DMAP/TEA), then saturated

. Dry over -

Purification: Silica gel chromatography. Caution: N-Boc pyrrole is acid-sensitive.[2] Use 1% TEA in eluent if the silica is acidic.

Application Note: N-Boc pyrrole can be lithiated with LDA at

Protocol B: The "Steric Shield" (N-TIPS)

When C3-functionalization is required via Electrophilic Aromatic Substitution (EAS), the Triisopropylsilyl (TIPS) group is superior.[3] Its immense steric bulk "umbrellas" over the C2 and C5 positions, physically blocking electrophiles and forcing substitution at the electronically less favored C3 position [2].[3]

Step-by-Step Protocol

Reagents: Pyrrole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), TIPS-Cl (1.1 equiv), THF or DMF.

-

Deprotonation: Suspend NaH (washed with hexanes to remove oil) in dry THF at

under Argon. -

Addition: Add pyrrole dropwise. Evolution of

gas will be vigorous. Stir for 30 min at -

Silylation: Add TIPS-Cl dropwise. The reaction may require warming to RT or even reflux due to the steric bulk of the silyl chloride.

-

Workup: Quench with saturated

. Extract with -

Outcome: The resulting N-TIPS pyrrole is a stable oil.

Application Note: Subsequent bromination with NBS occurs selectively at C3, providing a handle for cross-coupling at the "beta" position, which is otherwise difficult to access [3].

Protocol C: The "Electronic Fortress" (N-Tosyl)

The electron-withdrawing sulfonyl group pulls density from the ring, making it resistant to oxidation. This is the protecting group of choice when performing Friedel-Crafts acylations that would otherwise polymerize the ring.

Step-by-Step Protocol

Reagents: Pyrrole (1.0 equiv), NaH (1.5 equiv), TsCl (1.1 equiv), DMF.

-

Solvent Choice: DMF is preferred over THF to solubilize the sodium pyrrolide intermediate.

-

Base: Add NaH to DMF at

.[6] Add pyrrole slowly. -

Reaction: Stir 20 mins. The solution often turns slightly brown.

-

Electrophile: Add TsCl (solid or solution). Stir at RT for 3–6 hours.

-

Workup: Pour into ice water. N-Tosyl pyrrole often precipitates as a solid. Filter and wash with water. Recrystallize from EtOH if necessary.

Deprotection Warning: Removal requires basic hydrolysis (NaOH/MeOH, reflux) which is harsh. Alternatively, Magnesium in Methanol (

Critical Warning: The N-Benzyl Trap

Do not use N-Benzyl (Bn) for pyrrole unless absolutely necessary. Unlike indole, where N-Bn is standard, N-Bn pyrrole is notoriously difficult to deprotect.

-

Hydrogenolysis (

, Pd/C): Often fails due to catalyst poisoning by the pyrrole ring itself. -

Birch Reduction (

): Works but destroys other functional groups. -

Oxidative Cleavage: Often degrades the electron-rich pyrrole ring.

If a "benzyl-like" stability is needed, use SEM (2-(Trimethylsilyl)ethoxymethyl). It is stable to base but can be removed with Fluoride (TBAF) or mild acid (

Quantitative Comparison of Deprotection

| Group | Reagent | Conditions | Yield | Ref |

| Boc | TFA | DCM, | 95% | [1] |

| Boc | Heat | 98% | [1] | |

| TIPS | TBAF | THF, RT, 30 min | 92% | [2] |

| Ts | NaOH | MeOH/H2O, Reflux, 12h | 85% | [4] |

| Ts | Mg/MeOH | Sonication, RT, 2h | 90% | [4] |

| SEM | TBAF/HMPA | Reflux or | 80-90% | [5] |

References

-

Hasan, I., et al. (1981). "N-tert-Butoxycarbonylpyrrole: A useful synthons for 2-substituted pyrroles." Journal of Organic Chemistry, 46(1), 157–164. Link

-

Bray, B. L., et al. (1990). "N-(Triisopropylsilyl)pyrrole.[7] A progenitor 'par excellence' of 3-substituted pyrroles."[7] Journal of Organic Chemistry, 55(26), 6317–6328. Link

-

Muchowski, J. M., & Solas, D. R. (1984). "Beta-substituted pyrroles. Synthesis of 3-bromo-1-(triisopropylsilyl)pyrrole." Tetrahedron Letters, 25(43), 4905-4908. Link

-

Alonso, F., et al. (2006). "Magnesium/Methanol: An Efficient Reagent for the Deprotection of N-Tosyl Derivatives." Synlett, 2006(18), 3017-3020. Link

-

Lipshutz, B. H., et al. (1980). "Beta-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 21(35), 3343-3346. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]